molecular formula C14H14N5NaO3S B019072 CI-959 CAS No. 104795-68-8

CI-959

Cat. No.: B019072
CAS No.: 104795-68-8
M. Wt: 355.35 g/mol
InChI Key: UCLODRCAPZIYOW-UHFFFAOYSA-M
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Preparation Methods

The synthesis of CI-959 involves several key steps:

    Alkylation of Thiol Ester: The thiol ester is alkylated to yield the diester.

    Dieckmann Condensation: The diester undergoes Dieckmann condensation with a base to provide the benzo[b]thiophene enol ester.

    Alkylation with 2-Bromopropane: The benzo[b]thiophene enol ester is then alkylated with 2-bromopropane to yield the ester intermediate.

    Cyclization: An alternative route involves cyclization of a cinnamic acid derivative with thionyl chloride to give the chloro acid chloride, which is then reacted with the potassium salt of 2-propanol to yield the ester intermediate.

    Saponification: The ester intermediate is saponified to yield the alkoxycarboxylic acid.

    Coupling with 5-Aminotetrazole: The alkoxycarboxylic acid is coupled with 5-aminotetrazole in the presence of 1,1’-carbonylbis(1H-imidazole) to provide the carboxamidotetrazole.

    Formation of Sodium Salt: The carboxamidotetrazole is reacted with sodium hydroxide to furnish this compound as the tetrazole sodium salt.

Chemical Reactions Analysis

CI-959 undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of CI-959 involves the interruption of the cellular stimulus-response coupling mechanism at one or more steps after receptor activation. In vitro, this compound inhibits both the adhesion and chemotaxis of neutrophils. It also blocks the release of interleukin-2 from stimulated rat splenocytes and human lymphocytes . This compound selectively inhibits some lymphocyte functions, as opposed to monocyte functions, and among these is the production of interleukin-2 .

Properties

CAS No.

104795-68-8

Molecular Formula

C14H14N5NaO3S

Molecular Weight

355.35 g/mol

IUPAC Name

sodium;5-methoxy-3-propan-2-yloxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C14H15N5O3S.Na/c1-7(2)22-11-9-6-8(21-3)4-5-10(9)23-12(11)13(20)15-14-16-18-19-17-14;/h4-7H,1-3H3,(H2,15,16,17,18,19,20);/q;+1/p-1

InChI Key

UCLODRCAPZIYOW-UHFFFAOYSA-M

SMILES

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+]

Isomeric SMILES

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)/C(=N\C3=NNN=N3)/[O-].[Na+]

Canonical SMILES

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+]

Key on ui other cas no.

104795-68-8

Synonyms

5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-benzo(b)thiophene-2-carboxamide
CI 959
CI-959

Origin of Product

United States

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